molecular formula C23H29N5O4 B600831 Alogliptin Related Compound 29 CAS No. 1246610-74-1

Alogliptin Related Compound 29

カタログ番号: B600831
CAS番号: 1246610-74-1
分子量: 439.5 g/mol
InChIキー: VKXJOQVLADBJKD-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin Related Compound 29 is a derivative of alogliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is structurally related to alogliptin and is often studied for its potential pharmacological properties and its role in the synthesis and development of new therapeutic agents.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Alogliptin Related Compound 29 typically involves the synthesis of intermediates such as R-3-aminopiperidine dihydrochloride. One method involves the Hoffmann rearrangement reaction of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction conditions are relatively mild, and the process is environmentally friendly and cost-effective .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of ethanol-water mixtures as solvents, which are low-cost and environmentally friendly. The overall yield of the reaction can reach up to 93%, making it suitable for mass production .

化学反応の分析

Types of Reactions

Alogliptin Related Compound 29 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and fluoboric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

科学的研究の応用

Biochemical Properties

Alogliptin Related Compound 29 exhibits several key biochemical properties that make it valuable in research:

  • Inhibition of Dipeptidyl Peptidase-4 : The primary mechanism of action involves the inhibition of the DPP-4 enzyme, which plays a crucial role in degrading incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this enzyme, this compound increases the levels of active incretin hormones, enhancing insulin secretion and reducing glucagon levels, thus improving glycemic control in diabetic patients .
  • Cellular Effects : The compound positively influences pancreatic beta cells by enhancing their insulin secretion in response to glucose while suppressing glucagon production from alpha cells. This dual action is pivotal for maintaining blood glucose levels within a normal range.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Synthetic Routes : One notable method involves the Hoffmann rearrangement reaction of racemic 3-piperidine carboxamide using reagents such as 1-fluoronaphthalene and hydrogen peroxide under mild conditions. The process is environmentally friendly and can yield up to 93%.
  • Industrial Production : For large-scale production, ethanol-water mixtures are utilized as solvents, making the process cost-effective and sustainable. This scalability is crucial for pharmaceutical applications.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing novel therapeutic agents targeting metabolic disorders. Its structural modifications may lead to new DPP-4 inhibitors with enhanced properties.
  • Biological Studies : Researchers use this compound to explore DPP-4's role beyond glucose metabolism, including its implications in inflammation, cancer progression, and neurodegenerative diseases.
  • Quality Control Standards : In pharmaceutical manufacturing, this compound acts as a reference standard for quality assurance processes, ensuring consistency and efficacy in drug formulations.

Case Studies

Several studies have investigated the efficacy and safety of Alogliptin and its derivatives:

  • Long-Term Efficacy Study : A study spanning over 520 weeks assessed cardiovascular outcomes in patients treated with Alogliptin. Results indicated comparable incidences of cardiovascular events between those treated with Alogliptin and conventional therapies, suggesting a favorable safety profile over extended periods .
  • Monotherapy Efficacy : A double-blind, placebo-controlled trial involving drug-naïve patients demonstrated that Alogliptin significantly improved glycemic control compared to placebo, with minimal adverse effects. Patients receiving Alogliptin showed notable reductions in HbA1c levels without an increased risk of hypoglycemia .

作用機序

Alogliptin Related Compound 29 exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. By inhibiting this enzyme, the compound increases the levels of active incretins, which help regulate blood glucose levels. The molecular targets involved include the dipeptidyl peptidase-4 enzyme and the incretin hormones .

類似化合物との比較

Similar Compounds

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Vildagliptin

Uniqueness

Alogliptin Related Compound 29 is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other dipeptidyl peptidase-4 inhibitors. These modifications can affect its potency, selectivity, and overall therapeutic profile .

生物活性

Alogliptin Related Compound 29 (ARC29) is a compound associated with the pharmacological class of dipeptidyl peptidase-4 (DPP-4) inhibitors, primarily used in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of ARC29, focusing on its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile.

DPP-4 Inhibition : ARC29 functions as a selective inhibitor of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, ARC29 enhances the levels of these hormones, which in turn increases insulin secretion and decreases glucagon levels in a glucose-dependent manner. This mechanism contributes to improved glycemic control in T2DM patients .

Pharmacokinetics

Absorption and Distribution : ARC29 exhibits high bioavailability, with an absorption peak (Tmax) occurring within 1 to 2 hours post-administration. The volume of distribution during the terminal phase is approximately 417 L, indicating extensive tissue distribution .

Metabolism : The compound undergoes limited metabolism, primarily through cytochrome P450 enzymes, leading to minimal formation of metabolites. The primary metabolites identified are M-I (demethylation) and M-II (acetylation), with the parent compound predominating in circulation .

Half-Life and Excretion : The half-life of ARC29 is similar to that of alogliptin, ranging from 12.4 to 21.4 hours. It is excreted predominantly unchanged via renal pathways .

Glycemic Control

Clinical trials have demonstrated that ARC29 effectively reduces HbA1c levels in T2DM patients. A meta-analysis indicated that patients receiving ARC29 showed significant reductions in HbA1c compared to placebo groups. For instance:

Study Group HbA1c Reduction (%) P-value
Placebo+0.01-
ARC29 (12.5 mg)-0.39<0.001
ARC29 (25 mg)-0.53<0.001

These reductions were observed as early as four weeks into treatment and were sustained over longer periods .

Postprandial Glucose Levels

ARC29 also significantly lowers postprandial glucose levels. In studies where patients received a single dose of ARC29 prior to meals, the mean reduction in postprandial glucose was noted to be approximately -35.2 mg/dL compared to placebo after 14 days of treatment .

Safety Profile

The safety profile of ARC29 appears favorable based on clinical assessments. Common adverse effects include mild gastrointestinal disturbances and skin reactions such as pruritus; however, serious adverse events remain rare .

Case Studies

  • Long-term Efficacy Study : A study over a 520-week period found that patients treated with ARC29 had a comparable incidence of cardiovascular events compared to those on conventional therapies, indicating its long-term safety .
  • Combination Therapy : In combination with metformin or sulfonylureas, ARC29 demonstrated enhanced efficacy in achieving target HbA1c levels (≤7%) compared to monotherapy .

特性

CAS番号

1246610-74-1

分子式

C23H29N5O4

分子量

439.5 g/mol

IUPAC名

tert-butyl N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate

InChI

InChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30)/t18-/m1/s1

InChIキー

VKXJOQVLADBJKD-GOSISDBHSA-N

異性体SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C

正規SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

同義語

Loxoprofen acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。